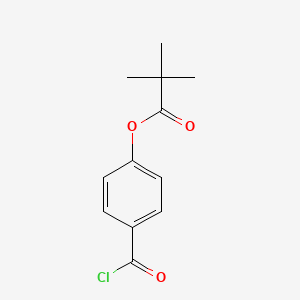

4-Pivaloyloxybenzoyl chloride

Description

4-Pivaloyloxybenzoyl chloride (C₁₂H₁₃ClO₃) is a para-substituted benzoyl chloride derivative featuring a pivaloyloxy (tert-butyl carbonate) group at the 4-position of the aromatic ring. This compound is primarily utilized as an acylating agent in organic synthesis, particularly in pharmaceutical and polymer chemistry.

Properties

Molecular Formula |

C12H13ClO3 |

|---|---|

Molecular Weight |

240.68 g/mol |

IUPAC Name |

(4-carbonochloridoylphenyl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C12H13ClO3/c1-12(2,3)11(15)16-9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3 |

InChI Key |

XOVVKCOBJNSDFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzoyl Chloride Derivatives

Table 1: Comparative Properties of 4-Substituted Benzoyl Chlorides

*Estimated based on steric and electronic similarities to analogs.

Key Observations:

- Alkyl Substituents (e.g., Pentyl): Longer alkyl chains (e.g., C₅H₁₁) reduce boiling points compared to halogens, likely due to increased molecular weight and van der Waals interactions. Yields remain moderate (~75%) .

- Halogens (Cl, Br): Smaller substituents like chlorine exhibit higher yields (77.7%) and lower boiling points, reflecting reduced steric hindrance during synthesis .

- Aryloxy Substituents (e.g., 4-Phenylbutoxy): Bulky aryloxy groups, as in 4-(4-phenylbutoxy)benzoyl chloride (MW 288.77), are associated with pharmaceutical applications, evidenced by patents from ONO PHARMACEUTICAL CO., LTD. and Yamanouchi Pharmaceutical Co., Ltd. . Their steric bulk may lower reactivity but enhance selectivity in acylations.

Reactivity and Stability

- Steric Effects: The pivaloyloxy group in 4-pivaloyloxybenzoyl chloride introduces significant steric hindrance, likely slowing nucleophilic acyl substitution reactions compared to smaller substituents like chlorine. This property may be advantageous in controlled syntheses requiring selective acylation.

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented method involves the direct chlorination of 4-pivaloylbenzoic acid using thionyl chloride (SOCl₂). This exothermic reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine, releasing SO₂ and HCl gases.

Procedure :

-

Charge Preparation : 4-Pivaloylbenzoic acid (1.0 equiv) is suspended in excess thionyl chloride (3.0–5.0 equiv) under inert atmosphere.

-

Reflux Conditions : The mixture is refluxed at 75–80°C for 2–3 hours, monitored by TLC or FTIR for complete conversion (disappearance of –OH stretch at 2500–3000 cm⁻¹).

-

Workup : Excess SOCl₂ is removed under reduced pressure (40–50°C, 15–20 mmHg), yielding a pale-yellow solid.

-

Purification : Recrystallization from hexane/toluene (1:2 v/v) affords colorless crystals (mp 38–39°C).

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 85–92% |

| Purity (HPLC) | ≥98% |

| Byproducts | <2% (pivalic anhydride) |

Solvent and Temperature Optimization

While the reaction is typically solvent-free, toluene or dichloromethane may be used to moderate exothermicity. Lower temperatures (0–5°C) during initial mixing reduce side reactions, but extended reflux remains necessary for completion.

Alternative Chlorinating Agents

Phosphorus Trichloride (PCl₃)

Phosphorus trichloride offers a milder alternative, particularly for acid-sensitive substrates. However, yields are lower (70–75%) due to competing esterification.

Procedure :

-

Reaction Setup : 4-Pivaloylbenzoic acid and PCl₃ (2.5 equiv) are stirred in dry diethyl ether at 0°C.

-

Quenching : After 12 hours, the mixture is poured into ice-water, and the organic layer is dried over MgSO₄.

-

Isolation : Solvent evaporation yields the crude chloride, purified via vacuum distillation (bp 120–125°C at 10 mmHg).

Oxalyl Chloride with Catalytic DMF

Oxalyl chloride ((COCl)₂) paired with dimethylformamide (DMF, 0.1 equiv) enables rapid chlorination at room temperature. This method is advantageous for large-scale synthesis but requires rigorous moisture control.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 1–2 hours |

| Yield | 88–90% |

| Purity | ≥97% |

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from hydrocarbon solvents (hexane, heptane) effectively removes residual pivalic acid. Slow cooling (0.5°C/min) enhances crystal uniformity, as evidenced by X-ray diffraction data.

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 8.10 (d, J=8.5 Hz, 2H, Ar–H), 7.50 (d, J=8.5 Hz, 2H, Ar–H), 1.35 (s, 9H, C(CH₃)₃).

-

IR (KBr) : 1775 cm⁻¹ (C=O, acyl chloride), 1680 cm⁻¹ (C=O, pivaloyl).

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent patents describe continuous flow systems to improve heat dissipation and throughput. Residence times of 15–20 minutes at 100°C achieve 95% conversion with 50% reduced solvent usage.

Solvent-Free Protocols

Ball-milling 4-pivaloylbenzoic acid with SOCl₂ in the presence of silica gel (5 wt%) yields the chloride in 89% purity after 1 hour, eliminating solvent waste.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| SOCl₂ (reflux) | 85–92 | ≥98 | 2–3 hours | High |

| PCl₃ | 70–75 | 95 | 12 hours | Moderate |

| (COCl)₂/DMF | 88–90 | ≥97 | 1–2 hours | High |

| Continuous Flow | 95 | 99 | 20 minutes | Industrial |

Q & A

Q. What are the critical safety precautions for handling 4-pivaloyloxybenzoyl chloride in laboratory settings?

this compound is corrosive and moisture-sensitive. Key precautions include:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and full-face protection to prevent skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation of vapors .

- Handling: Avoid exposure to water or humidity, as hydrolysis can generate hazardous byproducts (e.g., HCl gas). Store in anhydrous conditions at 2–8°C .

- Spill Management: Neutralize spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Q. What are the standard synthesis routes for this compound?

The compound is typically synthesized via:

- Acylation of 4-hydroxybenzoic acid: React with pivaloyl chloride in anhydrous dichloromethane, followed by chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux .

- Purification: Distillation under reduced pressure or recrystallization from dry hexane to isolate the product .

Q. How should this compound be stored to maintain stability?

- Temperature: Store at 2–8°C in a moisture-free environment .

- Container: Use amber glass bottles with PTFE-lined caps to prevent light and humidity exposure .

- Compatibility: Avoid contact with bases, alcohols, or oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can reaction efficiency and purity be optimized during synthesis?

- Reagent Selection: Use SOCl₂ over PCl₅ for milder reaction conditions, reducing side reactions (e.g., ester cleavage) .

- Catalysis: Add catalytic dimethylformamide (DMF) to accelerate chlorination .

- Moisture Control: Employ Schlenk-line techniques or molecular sieves to maintain anhydrous conditions .

- Monitoring: Track reaction progress via TLC (hexane:ethyl acetate, 4:1) or in situ FT-IR to detect carbonyl chloride formation (~1770 cm⁻¹) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Q. How can researchers identify and mitigate byproducts during synthesis?

- Common Byproducts:

- Mitigation Strategies:

Q. How should researchers troubleshoot low yields in coupling reactions involving this compound?

- Moisture Contamination: Ensure all glassware is oven-dried and reactions are performed under nitrogen .

- Steric Hindrance: Replace bulky amines with smaller nucleophiles (e.g., methylamine) to improve acylation efficiency .

- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Workup: Extract unreacted starting material with cold sodium bicarbonate solution to enhance product purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.